molecular formula C10H13BrN2 B13256734 4-Bromo-6-cyclopentyl-2-methylpyrimidine

4-Bromo-6-cyclopentyl-2-methylpyrimidine

Cat. No.: B13256734
M. Wt: 241.13 g/mol
InChI Key: LKEUINZPTSZEAW-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Scaffolds in Contemporary Organic Chemistry

The pyrimidine nucleus is a fundamental heterocyclic aromatic compound, analogous to benzene, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. researchgate.net This scaffold is of immense interest because it forms the core of numerous natural and synthetic products with significant biological and clinical applications. mdpi.com Most notably, the pyrimidine bases—cytosine, thymine, and uracil—are essential components of nucleic acids (DNA and RNA), the very blueprints of life. jacsdirectory.com

Beyond their role in genetic material, pyrimidine derivatives exhibit a vast spectrum of pharmacological activities. researchgate.net This has led to their description as a "privileged scaffold" in medicinal chemistry, meaning the core structure is frequently found in potent, biologically active compounds. jacsdirectory.com The synthetic versatility of the pyrimidine ring allows for structural modifications at multiple positions (2, 4, 5, and 6), enabling the generation of large libraries of diverse derivatives for drug discovery and development. researchgate.net This adaptability has resulted in pyrimidine-containing compounds being developed as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents, among others. mdpi.com

Table 1: Examples of Pharmacological Activities of Pyrimidine Derivatives

Pharmacological ActivityReference
Anticancer mdpi.com
Antimicrobial mdpi.com
Antiviral jacsdirectory.com
Anti-inflammatory mdpi.com
Antihypertensive mdpi.com
Anticonvulsant mdpi.com
Antioxidant mdpi.com

Halogenated Pyrimidines as Versatile Precursors in Synthetic Transformations

The introduction of a halogen atom onto the pyrimidine ring dramatically enhances its utility as a synthetic precursor. Halogenated pyrimidines are pivotal intermediates for creating more complex molecules, primarily through transition metal-catalyzed cross-coupling reactions. The carbon-halogen bond provides a reactive site for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, which is a cornerstone of modern synthetic chemistry.

Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings are frequently employed to modify halogenated pyrimidines. These reactions allow for the precise and efficient introduction of a wide variety of substituents (e.g., aryl, alkyl, alkynyl, and amino groups) onto the pyrimidine core. The bromine atom in compounds like 4-Bromo-6-cyclopentyl-2-methylpyrimidine serves as an excellent leaving group in these transformations, making it a valuable handle for molecular elaboration. This versatility allows chemists to systematically alter the structure of the pyrimidine derivative to optimize its properties for a specific application, such as enhancing its binding affinity to a biological target.

Research Landscape of this compound and Analogous Pyrimidine Derivatives

While specific research literature on this compound is not extensively documented, its structure points to its role as a valuable intermediate in the synthesis of more complex, biologically active molecules. The research landscape is better understood by examining its analogous derivatives, particularly those featuring the cyclopentyl-pyrimidine core, which have been the subject of significant investigation in medicinal chemistry.

Recent studies have highlighted the potential of cyclopentyl-pyrimidine analogs as potent and selective inhibitors of various protein kinases, which are crucial targets in cancer therapy. For instance, a series of 2-amino-4-pyrazole-cyclopentylpyrimidine derivatives were synthesized and evaluated as inhibitors of Insulin-like Growth Factor-1 Receptor (IGF-1R), a key target in oncology. nih.gov The cyclopentyl group plays a significant role in the molecule's interaction with the target protein. In this research, stepwise optimization led to the discovery of compounds with potent inhibitory activity, demonstrating the therapeutic potential of this scaffold. nih.gov

Table 2: Activity of Optimized Cyclopentyl-pyrimidine based IGF-1R Inhibitors

CompoundIGF-1R IC₅₀ (nM)
6f 20
6k 10
Data sourced from a study on cyclopentyl-pyrimidine analogues as IGF-1R inhibitors. nih.gov

In another area of research, cyclopentyl-triazolol-pyrimidine (CPTP) based compounds have been investigated as antagonists of the P2Y12 receptor, a key player in platelet aggregation. nih.gov The goal of this research was to develop new anti-platelet agents. Through structural optimization of the cyclopentyl-pyrimidine scaffold, researchers were able to identify a lead compound with an improved potency and safety profile compared to existing drugs. nih.gov

These examples underscore the importance of the cyclopentyl-pyrimidine framework in the design of new therapeutic agents. The subject compound of this article, this compound, represents a key starting material for accessing such complex and pharmacologically relevant molecules. The bromine atom at the 4-position provides a convenient point for synthetic diversification, allowing for the introduction of various functional groups required for biological activity, as seen in the aforementioned studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13BrN2

Molecular Weight

241.13 g/mol

IUPAC Name

4-bromo-6-cyclopentyl-2-methylpyrimidine

InChI

InChI=1S/C10H13BrN2/c1-7-12-9(6-10(11)13-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3

InChI Key

LKEUINZPTSZEAW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)Br)C2CCCC2

Origin of Product

United States

Synthetic Strategies for 4 Bromo 6 Cyclopentyl 2 Methylpyrimidine

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of 4-Bromo-6-cyclopentyl-2-methylpyrimidine provides a logical framework for identifying potential starting materials. The primary disconnection strategy involves cleaving the bonds forming the pyrimidine (B1678525) ring and the carbon-bromine bond.

A key disconnection is the C-Br bond, suggesting that the final step could be a regioselective bromination of a 6-cyclopentyl-2-methylpyrimidine precursor. This simplifies the initial target to a non-halogenated pyrimidine core.

Further disconnection of the pyrimidine ring itself typically involves breaking the C-N bonds formed during the cyclization. This leads to two main synthetic pathways based on the bond cleavage:

Pathway A (Amidine + β-dicarbonyl equivalent): This common approach involves the reaction of an amidine with a 1,3-dicarbonyl compound or its synthetic equivalent. For the target molecule, this would involve acetamidine (B91507) (to introduce the 2-methyl group) and a β-dicarbonyl compound bearing a cyclopentyl group. A suitable precursor would be a cyclopentyl-substituted β-ketoester or β-diketone.

Pathway B (Other cyclocondensation partners): Alternative strategies could involve the reaction of other three-atom components with a complementary three-atom fragment. For instance, a molecule containing the N-C-N fragment could react with a carbon-chain precursor bearing the cyclopentyl group.

Based on this analysis, the key precursors for the synthesis of the pyrimidine core are identified as:

Acetamidine (or its hydrochloride salt)

A cyclopentyl-containing 1,3-dielectrophile, such as cyclopentylmalondialdehyde, a cyclopentyl-β-ketoaldehyde, or a cyclopentyl-β-ketoester.

Direct Synthesis Routes for the Pyrimidine Core

The most direct and widely employed method for synthesizing substituted pyrimidines is the Prinzbach-type condensation. This involves the reaction of a 1,3-dicarbonyl compound with an amidine. mdpi.com In the context of our target molecule, the reaction would be between acetamidine and a cyclopentyl-substituted 1,3-dicarbonyl compound.

The reaction is typically carried out under basic or acidic conditions, depending on the specific substrates and desired outcome. Common bases used include sodium ethoxide or sodium methoxide (B1231860) in the corresponding alcohol, while acid catalysis can also be employed. mdpi.com

An alternative involves a multi-component reaction, which can offer advantages in terms of efficiency and atom economy. For instance, a one-pot reaction of an aldehyde, a ketone, and a nitrile under specific conditions can lead to the formation of a pyrimidine ring. mdpi.com

The strategic placement of the methyl and cyclopentyl groups is determined by the choice of starting materials for the cyclocondensation reaction.

Incorporation of the 2-Methyl Group: The 2-methyl group is readily introduced by using acetamidine as the N-C-N component in the cyclocondensation. Acetamidine is commercially available and provides a straightforward method for installing the methyl group at the 2-position of the pyrimidine ring.

Incorporation of the 6-Cyclopentyl Group: The cyclopentyl group at the 6-position (or 4-position, depending on the tautomeric form of the intermediate) originates from the 1,3-dicarbonyl component. A plausible precursor is ethyl 3-cyclopentyl-3-oxopropanoate. This β-ketoester can be synthesized through various methods, such as the Claisen condensation of cyclopentyl methyl ketone with diethyl carbonate.

The reaction between ethyl 3-cyclopentyl-3-oxopropanoate and acetamidine would proceed via initial nucleophilic attack of the amidine nitrogen on one of the carbonyl groups of the ketoester, followed by intramolecular cyclization and subsequent dehydration to yield 6-cyclopentyl-2-methylpyrimidin-4-ol (B1461074). This intermediate would then require further functionalization to introduce the bromo group at the 4-position.

To directly obtain a precursor for bromination, a different starting material is needed. For instance, the reaction of a cyclopentyl-substituted α,β-unsaturated ketone (a chalcone (B49325) analogue) with guanidine (B92328) or acetamidine can also yield substituted pyrimidines. nih.govnih.gov

Precursor 1 Precursor 2 Reaction Type Resulting Pyrimidine Core
AcetamidineCyclopentyl-β-diketoneCyclocondensation6-Cyclopentyl-2,4-dimethylpyrimidine
AcetamidineEthyl 3-cyclopentyl-3-oxopropanoateCyclocondensation6-Cyclopentyl-2-methylpyrimidin-4-ol
CyclopentylcarboxamidineEthyl acetoacetateCyclocondensation4-Cyclopentyl-6-methylpyrimidin-2-ol

Bromination Methodologies for Pyrimidine Ring System

With the 6-cyclopentyl-2-methylpyrimidine core synthesized, the final step is the introduction of a bromine atom at the 4-position. The pyrimidine ring is generally electron-deficient, which can make direct electrophilic aromatic substitution challenging. However, the presence of activating groups or specific reaction conditions can facilitate halogenation.

The regioselectivity of bromination on a substituted pyrimidine ring is influenced by the electronic nature of the existing substituents and the reaction conditions. For a 6-cyclopentyl-2-methylpyrimidine, the target is the C-4 position.

If the precursor is 6-cyclopentyl-2-methylpyrimidin-4-ol, the hydroxyl group can be converted to a better leaving group, such as a chloro group, using reagents like phosphorus oxychloride (POCl₃). The resulting 4-chloro-6-cyclopentyl-2-methylpyrimidine (B1531726) can then potentially undergo nucleophilic substitution with a bromide source, although this is less common for introducing halogens at this position.

A more direct approach is the electrophilic bromination of the pyrimidine ring. The C-5 position of the pyrimidine ring is generally the most susceptible to electrophilic attack. researchgate.netnih.gov However, if the C-5 position is blocked or the reaction conditions are tailored, bromination at other positions may be possible.

Common brominating agents for heterocyclic systems include N-bromosuccinimide (NBS), bromine (Br₂), and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). researchgate.netnih.govrsc.org The choice of solvent and the potential use of a catalyst can significantly influence the outcome of the reaction. nih.govmdpi.com For instance, bromination can be carried out in solvents like chloroform, acetic acid, or dimethylformamide (DMF). rsc.org

A plausible route would be the conversion of 6-cyclopentyl-2-methylpyrimidin-4-ol to the corresponding 4-chloro derivative, followed by a halogen exchange reaction or a Sandmeyer-type reaction if a diazonium salt can be formed. However, a more direct bromination of an appropriate pyrimidine precursor is generally preferred.

Brominating Agent Typical Conditions Potential for Regioselectivity
N-Bromosuccinimide (NBS)Aprotic solvent, radical initiator (e.g., AIBN) or light for allylic/benzylic bromination; polar solvent for electrophilic addition.Can be highly regioselective depending on the substrate and conditions. nih.gov
Bromine (Br₂)Acetic acid, chloroform, or with a Lewis acid catalyst.Can be less selective, potentially leading to polybromination. google.comyoutube.com
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Aprotic solvents (e.g., CH₂Cl₂, DMF), can be enhanced with Lewis acids. researchgate.netnih.govOften provides good yields and cleaner reactions compared to Br₂. researchgate.netnih.gov
Phosphorus oxybromide (POBr₃)Used to convert a hydroxyl or carbonyl group to a bromide.Specific for the conversion of a C=O to a C-Br bond.

The mechanism of bromination of pyrimidines is typically an electrophilic aromatic substitution. The reaction proceeds through the formation of a sigma complex (also known as a Wheland intermediate), where the bromine atom adds to the pyrimidine ring, creating a carbocationic intermediate. nih.gov This intermediate then loses a proton to restore aromaticity, resulting in the brominated pyrimidine.

The stability of the sigma complex determines the regioselectivity of the reaction. Electron-donating groups on the pyrimidine ring can stabilize the carbocationic intermediate and activate the ring towards electrophilic attack. The methyl and cyclopentyl groups are weakly electron-donating and would slightly activate the ring.

In cases where direct bromination is not feasible or does not provide the desired regioselectivity, a halogen dance reaction could be considered, although this is more common for other heterocyclic systems. This involves the migration of a halogen atom from one position to another under the influence of a strong base.

Alternatively, the use of organometallic intermediates, such as a lithiated pyrimidine, followed by quenching with an electrophilic bromine source (e.g., Br₂ or 1,2-dibromoethane), could provide a highly regioselective route to the desired product. This approach, however, requires careful control of reaction conditions due to the reactive nature of the organolithium species.

Multi-Component Reactions (MCRs) in Pyrimidine Synthesis

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. mdpi.comresearchgate.net This approach offers significant advantages over traditional linear syntheses by reducing the number of steps, minimizing waste, and saving time and energy. mdpi.com

For the synthesis of a 4,6-disubstituted 2-methylpyrimidine (B1581581) core, as seen in the target molecule, an MCR approach could involve the condensation of a β-dicarbonyl compound (or its equivalent), an amidine, and another electrophilic partner. A plausible MCR strategy for a precursor to this compound could involve the reaction of a cyclopentyl-containing 1,3-dicarbonyl compound with acetamidine.

One notable sustainable MCR for pyrimidine synthesis involves the use of an iridium catalyst to assemble pyrimidines from amidines and up to three different alcohols. organic-chemistry.orgfigshare.combohrium.comnih.gov This method proceeds through a sequence of condensation and dehydrogenation steps, producing water and hydrogen gas as the only byproducts. organic-chemistry.orgfigshare.combohrium.comnih.gov This regioselective process allows for the synthesis of unsymmetrically substituted pyrimidines with high yields. organic-chemistry.orgfigshare.combohrium.comnih.gov For the specific synthesis of the 6-cyclopentyl-2-methylpyrimidine core, cyclopentyl-substituted alcohols could be utilized as starting materials.

The following table outlines a representative MCR approach for a related pyrimidine structure, highlighting the versatility of this method.

Reactant 1Reactant 2Reactant 3CatalystProductYield (%)Reference
1-PhenylethanolPropan-1-olAcetamidine[Ir(cod)Cl]2/PN5P2-Methyl-4-phenyl-6-propylpyrimidine85 organic-chemistry.org
EthanolButan-1-olBenzamidine[Ir(cod)Cl]2/PN5P2-Phenyl-4-ethyl-6-butylpyrimidine78 organic-chemistry.org
CyclopentanolMethanolAcetamidine[Ir(cod)Cl]2/PN5P6-Cyclopentyl-2,4-dimethylpyrimidine(Predicted)N/A

This table is illustrative and shows examples of MCRs for pyrimidine synthesis. The synthesis of 6-cyclopentyl-2,4-dimethylpyrimidine is a predicted application of the cited methodology.

Sustainable and Green Chemistry Approaches in Bromopyrimidine Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. powertechjournal.com These principles are increasingly being applied to the synthesis of heterocyclic compounds like bromopyrimidines.

Energy-Efficient Techniques:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. mdpi.comnih.govnanobioletters.com The synthesis of pyrimidine derivatives can be efficiently achieved through microwave-assisted condensation reactions. nanobioletters.comtsijournals.com For instance, the cyclization of chalcones with guanidine to form aminopyrimidines is significantly accelerated under microwave irradiation. nanobioletters.com This technique could be applied to the synthesis of the 6-cyclopentyl-2-methylpyrimidine core, followed by a green bromination step.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. nih.govresearchgate.netnih.gov Ultrasound irradiation promotes the formation of pyrimidine rings through various reaction types, including multicomponent and cyclocondensation reactions, often under milder conditions than conventional methods. nih.govresearchgate.netnih.gov

Solvent-Free and Alternative Solvent Systems:

Solvent-Free Synthesis: Conducting reactions without a solvent, or "neat," is a key principle of green chemistry that reduces waste and simplifies purification. tandfonline.comhilarispublisher.comresearchgate.net Ball milling is a mechanochemical technique that has been successfully used for the solvent-free, one-pot multicomponent synthesis of pyrimidine derivatives. acs.org This method is highly efficient and utilizes a recyclable catalyst. acs.org

Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. One-pot syntheses of functionalized pyrimidines have been successfully carried out in water, often facilitated by a surfactant to overcome solubility issues. nih.govrsc.org

Sustainable Bromination Methods:

The introduction of a bromine atom onto the pyrimidine ring is a crucial step in the synthesis of this compound. Traditional bromination methods often use hazardous reagents like elemental bromine. google.com Green alternatives focus on safer brominating agents and more sustainable reaction conditions.

Aerobic Bromination: A transition-metal-free aerobic bromination process promoted by a catalytic amount of an ionic liquid offers a sustainable route to C-Br bond formation. nih.gov This method can use sodium bromide (NaBr) or hydrobromic acid (HBr) as the bromine source with oxygen from the air as the oxidant. nih.gov The chemoselectivity of this reaction can be controlled to achieve mono- or poly-bromination. nih.gov

Alternative Brominating Agents: Reagents like N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBH) are often considered safer alternatives to liquid bromine. researchgate.net The use of sodium monobromoisocyanurate (SMBI) provides an efficient and facile method for the bromination of pyrimidine nucleosides, which could be adapted for other pyrimidine derivatives. mdpi.com

The following table summarizes various green bromination approaches applicable to pyrimidine synthesis.

Brominating Agent/SystemSubstrate TypeKey AdvantagesReference
O2/[C4Py]NO3/HBr or NaBr/AcOHAromatic and alkyl C-H bondsTransition-metal-free, uses air as oxidant, controllable selectivity nih.gov
Sodium Monobromoisocyanurate (SMBI)Pyrimidine nucleosidesEfficient, moderate to high yields mdpi.com
1,3-Dibromo-5,5-dimethylhydantoin (DBH)Pyrimidine and purine (B94841) nucleosidesEnhanced efficiency with Lewis acids researchgate.net
In situ generated Br2 from NaOCl/HBrAlkenes and aromatic substratesAvoids transport and storage of molecular bromine nih.gov

Comprehensive Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By observing the behavior of atomic nuclei in a magnetic field, it is possible to deduce the connectivity of atoms and their chemical environment.

¹H NMR spectroscopy would reveal the number of distinct proton environments, their integration (relative numbers), and their connectivity through spin-spin coupling. The expected spectrum of 4-Bromo-6-cyclopentyl-2-methylpyrimidine would show signals corresponding to the methyl, cyclopentyl, and pyrimidine (B1678525) ring protons. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing bromine atom and the aromatic pyrimidine ring.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts would indicate the type of carbon (aliphatic, aromatic, etc.) and its electronic environment.

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (ppm) Assignment

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assembling the molecular structure. COSY would establish proton-proton couplings, while HMQC and HMBC would reveal one-bond and multiple-bond correlations between protons and carbons, respectively. This would confirm the connectivity of the cyclopentyl and methyl groups to the pyrimidine ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules. The resulting spectra provide a fingerprint of the functional groups present in the compound.

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the methyl and cyclopentyl groups, as well as C=N and C=C stretching vibrations of the pyrimidine ring. The C-Br stretching vibration would also be present in the fingerprint region.

Table 3: Hypothetical FTIR Data for this compound

Wavenumber (cm⁻¹) Intensity Assignment

Raman spectroscopy would provide complementary information to FTIR. The symmetric vibrations and those of non-polar bonds often give rise to strong Raman signals. For this compound, the pyrimidine ring breathing modes and the C-Br stretch would be expected to be Raman active.

Table 4: Hypothetical Raman Data for this compound

Raman Shift (cm⁻¹) Intensity Assignment

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be the method of choice to obtain a precise molecular mass.

The expected monoisotopic mass of this compound (C10H13BrN2) can be calculated based on the masses of its constituent isotopes. The presence of the bromine atom is particularly significant, as it has two stable isotopes, 79Br and 81Br, in nearly a 1:1 ratio. This isotopic distribution would result in a characteristic M and M+2 isotopic pattern in the mass spectrum, providing a clear indicator for the presence of a single bromine atom in the molecule.

While specific fragmentation data is not available, a general fragmentation pattern can be predicted based on the structure of the molecule. Electron ionization (EI) would likely induce fragmentation by cleavage of the cyclopentyl ring and loss of bromine, leading to the formation of various charged fragments. The analysis of these fragments would provide valuable information about the connectivity of the atoms within the molecule.

Hypothetical High-Resolution Mass Spectrometry Data:

ParameterExpected Value
Molecular Formula C10H13BrN2
Calculated Monoisotopic Mass [M]
Observed m/z (M+) [Hypothetical Value]
Observed m/z (M+2)+ [Hypothetical Value]
Isotopic Ratio (M+/M+2)+ ~1:1

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. To perform this analysis on this compound, a single crystal of suitable quality would first need to be grown.

Hypothetical Crystallographic Data:

ParameterHypothetical Value
Crystal System [e.g., Monoclinic]
Space Group [e.g., P21/c]
Unit Cell Dimensions a = [Å], b = [Å], c = [Å]
α = [°], β = [°], γ = [°]
Volume (V) [ų]
Z (Molecules per unit cell) [e.g., 4]
Calculated Density [g/cm³]

Reactivity and Advanced Synthetic Transformations

Palladium-Catalyzed Cross-Coupling Reactions of Bromopyrimidines

Palladium catalysts are pivotal in medicinal and pharmaceutical chemistry for their efficiency in forming C-C and C-N bonds under mild conditions. rsc.org The electron-deficient nature of the pyrimidine (B1678525) ring enhances the susceptibility of the C-Br bond to oxidative addition to a palladium(0) center, which is the initial step in most cross-coupling catalytic cycles. illinois.edu This reactivity allows for the coupling of 4-Bromo-6-cyclopentyl-2-methylpyrimidine with a wide array of nucleophilic partners.

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester. illinois.edubohrium.com For this compound, this reaction enables the introduction of various aryl and heteroaryl substituents at the C4 position. The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base. mdpi.comresearchgate.net The choice of base and solvent is crucial for achieving high yields; common systems include potassium carbonate or potassium phosphate (B84403) in solvents like 1,4-dioxane (B91453) or toluene, often with an aqueous component. mdpi.commdpi.com

Research on similar 2,4-disubstituted pyrimidines has shown that these couplings proceed efficiently, offering a straightforward route to complex, substituted pyrimidine cores. mdpi.com

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Coupling Partner (Boronic Acid) Catalyst Base Solvent Expected Product
Phenylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/H₂O 6-Cyclopentyl-2-methyl-4-phenylpyrimidine
4-Methoxyphenylboronic acid Pd₂(dba)₃ / SPhos Cs₂CO₃ Toluene 6-Cyclopentyl-4-(4-methoxyphenyl)-2-methylpyrimidine
3-Pyridinylboronic acid Pd(OAc)₂ K₂CO₃ Isopropanol/H₂O 6-Cyclopentyl-2-methyl-4-(pyridin-3-yl)pyrimidine

This table presents hypothetical reactions based on established Suzuki-Miyaura coupling methodologies for bromopyrimidines. mdpi.comresearchgate.netresearchgate.netnih.gov

The Sonogashira coupling reaction is a highly effective method for forming a bond between a C(sp²) carbon of an aryl halide and a C(sp) carbon of a terminal alkyne. scirp.org This transformation is invaluable for synthesizing alkynyl-substituted heterocycles. The reaction typically employs a dual-catalyst system consisting of a palladium complex and a copper(I) salt, such as copper(I) iodide (CuI), in the presence of an amine base like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA). wikipedia.orgorganic-chemistry.org

The coupling of this compound with various terminal alkynes is expected to proceed under standard Sonogashira conditions to yield 4-alkynyl-6-cyclopentyl-2-methylpyrimidine derivatives. This method has been widely applied in the synthesis of complex molecules for pharmaceuticals and materials science. wikipedia.orgnih.gov

Table 2: Representative Sonogashira Coupling Reactions

Coupling Partner (Terminal Alkyne) Palladium Catalyst Co-catalyst Base Expected Product
Phenylacetylene Pd(PPh₃)₂Cl₂ CuI Et₃N 6-Cyclopentyl-2-methyl-4-(phenylethynyl)pyrimidine
Ethynyltrimethylsilane Pd(OAc)₂ / PPh₃ CuI DIPEA 6-Cyclopentyl-2-methyl-4-((trimethylsilyl)ethynyl)pyrimidine
Propargyl alcohol Pd(CF₃COO)₂ / PPh₃ CuI Et₃N 3-(6-Cyclopentyl-2-methylpyrimidin-4-yl)prop-2-yn-1-ol

This table presents hypothetical reactions based on established Sonogashira coupling methodologies. scirp.orgresearchgate.netlibretexts.org

The Stille coupling involves the reaction of an organohalide with an organostannane reagent, catalyzed by palladium. organic-chemistry.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups. wikipedia.org However, a significant drawback is the toxicity of tin compounds. organic-chemistry.org

For this compound, Stille coupling provides a reliable route for C-C bond formation with various organotin partners, including vinyl-, aryl-, and alkynylstannanes. The reaction is typically catalyzed by palladium complexes like Pd(PPh₃)₄. libretexts.org

Table 3: Representative Stille Coupling Reactions

Coupling Partner (Organostannane) Catalyst Additive Expected Product
Tributyl(vinyl)stannane Pd(PPh₃)₄ LiCl 6-Cyclopentyl-2-methyl-4-vinylpyrimidine
Tributyl(phenyl)stannane Pd(OAc)₂ / PPh₃ None 6-Cyclopentyl-2-methyl-4-phenylpyrimidine
Trimethyl(phenylethynyl)stannane Pd₂(dba)₃ AsPh₃ 6-Cyclopentyl-2-methyl-4-(phenylethynyl)pyrimidine

This table presents hypothetical reactions based on established Stille coupling methodologies. organic-chemistry.orglibretexts.org

The Negishi coupling is a palladium- or nickel-catalyzed reaction that joins an organohalide with an organozinc reagent. organic-chemistry.org Organozinc compounds are more reactive than their organoboron and organotin counterparts, which can allow for reactions to occur under milder conditions or with less reactive substrates. numberanalytics.com These reagents demonstrate good functional group tolerance. numberanalytics.comunits.it

The reaction of this compound with organozinc halides, prepared from the corresponding organic halides and zinc metal, would provide access to a diverse range of alkyl-, aryl-, and vinyl-substituted pyrimidines. orgsyn.org

Table 4: Representative Negishi Coupling Reactions

Coupling Partner (Organozinc Reagent) Catalyst Solvent Expected Product
Phenylzinc chloride Pd(P(t-Bu)₃)₂ THF 6-Cyclopentyl-2-methyl-4-phenylpyrimidine
Ethylzinc bromide NiCl₂(dppe) DMI 4-Ethyl-6-cyclopentyl-2-methylpyrimidine
Benzylzinc bromide Pd(OAc)₂ / SPhos THF 4-Benzyl-6-cyclopentyl-2-methylpyrimidine

This table presents hypothetical reactions based on established Negishi coupling methodologies. organic-chemistry.orgorgsyn.orgresearchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.org This reaction has become a cornerstone of modern synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance. beilstein-journals.orgnih.gov The choice of a suitable phosphine (B1218219) ligand is critical for achieving high catalytic activity. mit.edu Bulky, electron-rich ligands such as Xantphos or those from the biarylphosphine class are commonly employed. beilstein-journals.org

Applying this methodology to this compound allows for the direct synthesis of a wide variety of 4-aminopyrimidine (B60600) derivatives by coupling with primary and secondary amines, anilines, and other nitrogen nucleophiles.

Table 5: Representative Buchwald-Hartwig Amination Reactions

Coupling Partner (Amine) Palladium Precursor Ligand Base Expected Product
Morpholine Pd₂(dba)₃ Xantphos Cs₂CO₃ 4-(6-Cyclopentyl-2-methylpyrimidin-4-yl)morpholine
Aniline Pd(OAc)₂ BINAP t-BuOK N-(6-Cyclopentyl-2-methylpyrimidin-4-yl)aniline
Benzylamine Pd₂(dba)₃ Xantphos Cs₂CO₃ N-Benzyl-6-cyclopentyl-2-methylpyrimidin-4-amine

This table presents hypothetical reactions based on established Buchwald-Hartwig amination methodologies. wikipedia.orgbeilstein-journals.orgresearchgate.net

The mechanisms of the aforementioned palladium-catalyzed cross-coupling reactions share a common catalytic cycle, which generally consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgyoutube.com

Transmetalation : In this step, the organic group from the coupling partner (e.g., organoboron, -tin, or -zinc reagent) is transferred to the palladium(II) center, displacing the halide. wikipedia.org The specific mechanism of this step can vary depending on the coupling reaction. For instance, in the Suzuki coupling, a base is required to activate the organoboron species, forming a more nucleophilic borate (B1201080) complex that facilitates the transfer of the organic group to the palladium.

Reductive Elimination : This is the final, product-forming step of the cycle. The two organic groups attached to the palladium(II) center couple together, forming a new C-C or C-N bond in the product. wikipedia.org Simultaneously, the palladium is reduced from the +2 to the 0 oxidation state, thereby regenerating the active palladium(0) catalyst, which can then enter a new catalytic cycle. youtube.com

An optional but often crucial step is cis-trans isomerization, which may be required to bring the two organic ligands into a cis-orientation on the palladium center, a prerequisite for concerted reductive elimination. youtube.com

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups and bearing a good leaving group. In this compound, the bromine atom at the C4 position serves as a leaving group, making this site susceptible to nucleophilic attack.

Direct Displacement of Bromine

The bromine atom at the C4 position of this compound can be directly displaced by a variety of nucleophiles. The reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized anionic adduct. The rate and success of the substitution are influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

Common nucleophiles that can be employed for the direct displacement of the bromine atom include:

O-Nucleophiles: Alkoxides (e.g., sodium methoxide (B1231860), sodium ethoxide) and phenoxides can be used to introduce alkoxy and aryloxy groups, respectively.

N-Nucleophiles: Ammonia, primary amines, and secondary amines react to form the corresponding 4-amino-6-cyclopentyl-2-methylpyrimidine derivatives.

S-Nucleophiles: Thiolates (e.g., sodium thiomethoxide) can be used to introduce alkylthio groups.

C-Nucleophiles: While less common for direct SNAr on bromo-pyrimidines without strong activation, certain stabilized carbanions may displace the bromide.

The table below illustrates potential SNAr reactions with this compound.

NucleophileReagent ExampleProduct
MethoxideSodium Methoxide (NaOCH₃)4-Methoxy-6-cyclopentyl-2-methylpyrimidine
EthylamineC₂H₅NH₂4-(Ethylamino)-6-cyclopentyl-2-methylpyrimidine
ThiophenolSodium Thiophenoxide (NaSPh)4-(Phenylthio)-6-cyclopentyl-2-methylpyrimidine
MorpholineMorpholine4-(Morpholin-4-yl)-6-cyclopentyl-2-methylpyrimidine

Strategies for Regioselective SNAr Reactions

While this compound has only one halogen, understanding the principles of regioselectivity is crucial when dealing with poly-halogenated pyrimidines. Generally, the C4 and C6 positions of the pyrimidine ring are more activated towards nucleophilic attack than the C2 position. In di- or tri-halopyrimidines, the regioselectivity of SNAr reactions is governed by the electronic effects of the substituents on the ring. wuxiapptec.com Electron-donating groups can influence the LUMO (Lowest Unoccupied Molecular Orbital) distribution, thereby directing the nucleophilic attack. wuxiapptec.com

For instance, in 2,4-dichloropyrimidines, substitution typically occurs preferentially at the C4 position. wuxiapptec.com However, the presence of an electron-donating group at C6 can reverse this selectivity, favoring substitution at C2. wuxiapptec.com In the case of this compound, the cyclopentyl group at C6 is weakly electron-donating, and the methyl group at C2 is also electron-donating. These groups slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted bromopyrimidine, but the inherent electron deficiency of the pyrimidine core still allows for the SNAr reaction to proceed at the C4 position.

Other Selective Functionalization and Derivatization Strategies

Beyond SNAr reactions, advanced synthetic methodologies can be employed for the selective functionalization of the this compound scaffold.

Directed Ortho Metalation (DoM) Strategies

Directed Ortho Metalation (DoM) is a powerful technique for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on a Directed Metalation Group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. wikipedia.org

In the context of this compound, the pyrimidine nitrogen atoms can act as directing groups. However, direct lithiation of the pyrimidine ring can be complicated. A more viable strategy would involve introducing a potent DMG onto the cyclopentyl or methyl substituent.

Alternatively, a halogen-metal exchange reaction is a more probable pathway for the lithiation of this compound. Treatment with a strong organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures would likely lead to the formation of the 4-lithiated species. This lithiated intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the C4 position.

The following table outlines potential functionalizations via a hypothetical halogen-metal exchange followed by electrophilic quench.

ElectrophileReagent ExampleProduct at C4-position
Carbon dioxideCO₂6-Cyclopentyl-2-methylpyrimidine-4-carboxylic acid
AldehydeBenzaldehyde (PhCHO)(6-Cyclopentyl-2-methylpyrimidin-4-yl)(phenyl)methanol
KetoneAcetone ((CH₃)₂CO)2-(6-Cyclopentyl-2-methylpyrimidin-4-yl)propan-2-ol
Alkyl halideMethyl iodide (CH₃I)4,6-Dicyclopentyl-2-methylpyrimidine

Carbon-Hydrogen Bond Activation and Functionalization

C-H bond activation has emerged as a highly efficient and atom-economical tool for the functionalization of organic molecules. rsc.org For heterocyclic compounds like pyrimidines, transition-metal-catalyzed C-H activation can enable the direct introduction of new carbon-carbon and carbon-heteroatom bonds. nih.gov

In this compound, several C-H bonds are available for potential activation:

C5-H of the pyrimidine ring: This is the most likely site for C-H activation on the pyrimidine core itself, as it is the only available C-H bond on the ring. The pyrimidine nitrogen atoms can act as directing groups to facilitate this process. researchgate.net

C-H bonds of the cyclopentyl group: Both α- and β-C-H bonds of the cyclopentyl ring could potentially be activated.

C-H bonds of the methyl group: The C-H bonds of the C2-methyl group are also candidates for activation.

The regioselectivity of C-H activation is typically controlled by a directing group. researchgate.net In this molecule, the pyrimidine nitrogen atoms can direct a transition metal catalyst to the C5-H bond or potentially to the C-H bonds of the substituents at C2 and C6. researchgate.netacs.org For instance, palladium- or rhodium-catalyzed C-H arylation could potentially be used to introduce an aryl group at the C5 position.

The feasibility and outcome of C-H activation reactions on this compound would depend heavily on the choice of catalyst, oxidant, and reaction conditions.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying medium-sized organic molecules. DFT methods are employed to determine the electronic structure, which in turn allows for the calculation of a wide array of molecular properties, including optimized geometry, orbital energies, and charge distribution. Functionals such as B3LYP, combined with basis sets like 6-311++G(d,p), are commonly used to provide reliable predictions for pyrimidine (B1678525) derivatives. africanjournalofbiomedicalresearch.comnih.gov

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. mdpi.com This process finds the coordinates that correspond to the minimum energy on the potential energy surface. For 4-Bromo-6-cyclopentyl-2-methylpyrimidine, a key structural feature is the cyclopentyl ring, which is not planar and can adopt several conformations (e.g., envelope, twist). Furthermore, its rotation relative to the pyrimidine ring introduces additional conformational possibilities.

A thorough conformational analysis would involve systematically rotating the cyclopentyl group and calculating the energy at each step to identify the global minimum energy structure. This optimized geometry is crucial as all other calculated properties are dependent on it. The resulting data includes precise bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative Data)
ParameterAtoms InvolvedPredicted Value
Bond LengthC4-Br1.91 Å
Bond LengthN1-C21.34 Å
Bond LengthC6-C(cyclopentyl)1.52 Å
Bond AngleN3-C4-C5115.5°
Bond AngleC5-C6-N1123.0°
Dihedral AngleC5-C6-C(cyclo)-C(cyclo)-145.0°

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comlibretexts.org The HOMO, being the outermost electron-containing orbital, acts as an electron donor (nucleophile), while the LUMO is the lowest-energy orbital capable of accepting electrons, thus acting as an electron acceptor (electrophile).

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the lone-pair-bearing nitrogen atoms. The LUMO is anticipated to have a significant contribution from the C4-Br antibonding orbital, indicating that this site is susceptible to nucleophilic attack, likely leading to the displacement of the bromide ion. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and more reactive.

Table 2: Predicted Frontier Molecular Orbital Properties (Illustrative Data)
PropertyPredicted Value (eV)
HOMO Energy-6.85
LUMO Energy-1.20
HOMO-LUMO Gap (ΔE)5.65

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. researchgate.net It is invaluable for identifying the sites prone to electrophilic and nucleophilic attack. The map uses a color scale where red indicates regions of high electron density (negative potential), typically associated with lone pairs on electronegative atoms, and blue indicates regions of low electron density (positive potential), usually around hydrogen atoms.

In the MEP map of this compound, the most negative regions (red/yellow) would be concentrated around the two nitrogen atoms of the pyrimidine ring due to their high electronegativity and lone pairs. A region of negative potential would also be associated with the bromine atom. These sites are the most likely targets for electrophiles. Conversely, the most positive regions (blue) would be found around the hydrogen atoms of the methyl and cyclopentyl groups, making them susceptible to interaction with nucleophiles.

Reaction Mechanism Elucidation through Computational Pathways

Computational methods are instrumental in mapping out the detailed pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct a complete energy profile for a proposed reaction mechanism. For this compound, a reaction of significant interest is the nucleophilic aromatic substitution (SNAr) of the bromine atom.

Theoretical calculations can model the approach of a nucleophile to the pyrimidine ring, the formation of the Meisenheimer complex (a key intermediate), and the final expulsion of the bromide ion. youtube.com By comparing the activation energies of different possible pathways, the most energetically favorable mechanism can be identified. This provides a level of detail that is often difficult to obtain through experimental methods alone.

Spectroscopic Property Prediction and Validation

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which can be used to validate an experimentally synthesized compound's structure. DFT calculations can predict vibrational frequencies and NMR chemical shifts with high accuracy. uzh.chnih.gov

Predicted vibrational frequencies from a frequency calculation correspond to the infrared (IR) and Raman spectra. Each calculated frequency can be animated to visualize the corresponding normal mode of vibration (e.g., C-H stretch, ring deformation), allowing for unambiguous assignment of experimental spectral peaks.

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict 1H and 13C NMR chemical shifts. nih.govresearchgate.net By comparing the calculated spectrum with the experimental one, one can confirm the molecular structure, including its specific conformation.

Table 3: Predicted Vibrational Frequencies (Illustrative Data)
Predicted Frequency (cm-1)Vibrational Assignment
3050-3100Aromatic C-H Stretch
2850-2960Aliphatic C-H Stretch (Cyclopentyl, Methyl)
1580-1610Pyrimidine Ring C=N/C=C Stretch
1450CH2 Scissoring (Cyclopentyl)
580C-Br Stretch
Table 4: Predicted 1H and 13C NMR Chemical Shifts (Illustrative Data)
NucleusAtom PositionPredicted Chemical Shift (ppm)
1HC5-H7.30
1HC2-CH32.65
13CC2166.0
13CC4162.5
13CC6170.0
13CC5118.0

Advanced Quantum Chemical Methods

While DFT is a versatile and widely used method, more advanced and computationally intensive techniques are available for situations requiring higher accuracy. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide more accurate energies and properties by treating electron correlation more rigorously.

For studying the excited-state properties, such as UV-Vis absorption spectra and photochemical reactivity, Time-Dependent DFT (TD-DFT) is the most common approach. mdpi.com These advanced methods, though demanding in terms of computational resources, can offer deeper insights into the complex electronic behavior of molecules like this compound.

Future Perspectives and Advanced Research Applications

Development of Novel Catalytic Systems for Pyrimidine (B1678525) Functionalization

The functionalization of the 4-Bromo-6-cyclopentyl-2-methylpyrimidine core is pivotal for accessing a diverse range of derivatives. The bromo substituent at the 4-position is a key handle for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. nih.gov Future research will likely focus on the development of more efficient, selective, and sustainable catalytic systems to modify this position.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations, are established methods for forming new carbon-carbon and carbon-heteroatom bonds on halogenated pyrimidines. researchgate.netmdpi.com However, the development of novel catalysts will aim to overcome existing limitations. This includes the design of new phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands that can promote reactions under milder conditions, with lower catalyst loadings, and with a broader substrate scope. nih.gov For instance, sterically hindered ligands have shown promise in controlling regioselectivity in the coupling of dihalogenated heteroarenes, a principle that could be applied to further functionalize derivatives of this compound. nih.gov

Beyond traditional cross-coupling, direct C-H functionalization represents a more atom-economical approach to modifying the pyrimidine ring. rsc.org While the bromo group is a primary site for reaction, future catalytic systems, potentially based on ruthenium or iridium, could enable the selective activation and functionalization of the C-H bond at the 5-position of the pyrimidine ring. nih.gov This would open up new avenues for creating complex molecular architectures that are not easily accessible through classical methods.

A summary of potential catalytic functionalization strategies is presented in the table below.

Reaction Type Catalyst System Potential Functionalization Key Advantages
Suzuki-Miyaura CouplingPalladium/Phosphine LigandsArylation, HeteroarylationBroad substrate scope, mild conditions
Buchwald-Hartwig AminationPalladium/NHC LigandsAmination with various aminesAccess to diverse amine derivatives
C-H BorylationMetal-free/Transition MetalIntroduction of boronate estersEnables further functionalization
Direct ArylationPalladium/RutheniumArylation at C-H positionsAtom-economical, reduces pre-functionalization

High-Throughput Synthesis and Screening Methodologies

To fully explore the chemical space around this compound, high-throughput synthesis (HTS) and screening methodologies are indispensable. nih.gov These approaches enable the rapid generation and evaluation of large libraries of related compounds, accelerating the discovery of molecules with desired properties. nih.gov

Automated synthesis platforms can be employed to systematically vary the substituents on the pyrimidine core. sigmaaldrich.comnih.gov Starting from this compound, parallel synthesis techniques can be used to introduce a wide array of building blocks at the 4-position via the aforementioned cross-coupling reactions. researchgate.net The use of pre-weighed reagents in microtiter plates and robotic liquid handlers can significantly increase the efficiency and reproducibility of library synthesis. researchgate.net Microwave-assisted synthesis can also be integrated into these workflows to expedite reaction times. researchgate.net

Once a library of derivatives is synthesized, high-throughput screening can be used to identify compounds with interesting biological or material properties. For example, in drug discovery, these libraries could be screened against a panel of biological targets to identify potential new therapeutic agents. nih.govnih.gov The data generated from these screens can then be used to establish structure-activity relationships (SAR), guiding the design of subsequent generations of compounds with improved properties.

The general workflow for high-throughput synthesis and screening is outlined below:

Step Methodology Objective
1. Library Design Computational methodsSelect diverse and relevant building blocks
2. Automated Synthesis Parallel synthesis, roboticsRapidly generate a library of derivatives
3. Purification Automated chromatographyIsolate and purify individual compounds
4. High-Throughput Screening Biological or material assaysIdentify active compounds or materials
5. Data Analysis CheminformaticsEstablish structure-activity relationships

Integration with Machine Learning and Artificial Intelligence for Reaction Design

Role in Advanced Materials Science and Engineering

The unique electronic properties of the pyrimidine ring make it an attractive building block for advanced materials. researchgate.net The electron-deficient nature of the pyrimidine core can be tuned by the introduction of various substituents. The presence of a cyclopentyl group in this compound can influence the solid-state packing of the molecule, which is a critical factor in determining the performance of organic electronic materials.

Derivatives of this compound could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). By strategically functionalizing the 4-position with electron-donating or electron-withdrawing groups, it is possible to create "push-pull" systems with tailored electronic and photophysical properties. researchgate.net The bromine atom also provides a handle for polymerization, allowing for the synthesis of pyrimidine-containing polymers with interesting electronic and optical properties.

Future research in this area will involve the synthesis and characterization of a range of derivatives of this compound to investigate the relationship between their molecular structure and material properties. This could lead to the development of new, high-performance materials for a variety of electronic and optoelectronic applications.

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